Methyl 3-(1-Hydroxyethyl)benzoate
Description
Methyl 3-(1-Hydroxyethyl)benzoate (CAS: Not explicitly provided in evidence; structurally related to compounds in ) is an ester derivative of benzoic acid featuring a hydroxyethyl substituent at the meta position of the aromatic ring.
Properties
IUPAC Name |
methyl 3-(1-hydroxyethyl)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOJUUILPLWPHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-(1-Hydroxyethyl)benzoate can be synthesized through several methods. One common method involves the esterification of 3-(1-Hydroxyethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(1-Hydroxyethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of methyl 3-(1-oxoethyl)benzoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, 3-(1-Hydroxyethyl)benzyl alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products Formed:
Oxidation: Methyl 3-(1-oxoethyl)benzoate.
Reduction: 3-(1-Hydroxyethyl)benzyl alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(1-Hydroxyethyl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme activity and metabolic pathways.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism by which Methyl 3-(1-Hydroxyethyl)benzoate exerts its effects depends on the specific application. In biological systems, the compound may interact with enzymes and receptors, influencing various metabolic pathways. The hydroxyl and ester groups play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Data Tables
Table 1: Key Properties of Methyl 3-(1-Hydroxyethyl)benzoate and Analogues
| Compound Name | CAS Number | Molecular Formula | Key Feature | Applications |
|---|---|---|---|---|
| This compound | Not explicitly provided | C₁₀H₁₂O₃ | Meta-hydroxyethyl ester | Synthetic intermediate, metal ligand |
| Methyl 4-(1-Hydroxyethyl)benzoate | 84851-56-9 | C₁₀H₁₂O₃ | Para-hydroxyethyl ester | Crystallinity studies |
| 3-(1-Hydroxyethyl)benzoic Acid | 283608-37-7 | C₉H₁₀O₃ | Carboxylic acid derivative | Acid-base reactions |
| Methyl 3-(1-Aminoethyl)benzoate HCl | 1391439-19-2 | C₁₀H₁₄ClNO₂ | Aminoethyl hydrochloride | Peptide synthesis, catalysis |
Biological Activity
Methyl 3-(1-hydroxyethyl)benzoate is a compound of significant interest in the fields of pharmacology and biochemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential applications in various therapeutic areas, supported by data tables and relevant research findings.
This compound, with the molecular formula , is an ester derivative of benzoic acid. Its structure includes a hydroxyl group that contributes to its biological activity by enabling interactions with various molecular targets.
Biological Activities
The compound exhibits several notable biological activities, including:
- Antimicrobial Activity : Research indicates that this compound can inhibit the growth of various bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic enzymes.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with chronic diseases.
- Anti-inflammatory Effects : this compound may modulate inflammatory pathways, potentially reducing the severity of conditions like arthritis and other inflammatory disorders.
- Cytotoxicity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines, indicating its potential as an anticancer agent.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound can act as an inhibitor for specific enzymes involved in metabolic pathways, altering their activity and influencing cellular processes such as signal transduction.
- Selective Binding : Its chiral nature allows for selective binding to particular receptors or enzymes, which can modulate their functions and lead to therapeutic effects.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study :
- Objective : To evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound demonstrated significant inhibition against both bacterial strains, suggesting its potential as an antimicrobial agent.
-
Antioxidant Activity Assessment :
- Objective : To measure the antioxidant capacity using DPPH radical scavenging assay.
- Results : this compound exhibited a concentration-dependent increase in scavenging activity, with an IC50 value comparable to established antioxidants.
-
Anti-inflammatory Effects :
- Objective : To investigate the anti-inflammatory properties in a murine model of inflammation.
- Results : Treatment with the compound resulted in reduced levels of pro-inflammatory cytokines, indicating its potential therapeutic role in inflammatory diseases.
Data Table
The following table summarizes key findings from various studies on this compound:
| Biological Activity | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | Disk diffusion | Significant inhibition of S. aureus and E. coli |
| Antioxidant | DPPH radical scavenging assay | IC50 comparable to standard antioxidants |
| Anti-inflammatory | Murine model | Reduced pro-inflammatory cytokines |
| Cytotoxicity | MTT assay on cancer cell lines | Induced apoptosis in specific cancer cells |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
